Midodrine
Description
Historical Context of Research and Development of Sympathomimetic Agents
The exploration of substances that mimic the effects of the sympathetic nervous system, known as sympathomimetic agents, has a long history. Ancient Chinese medicine utilized ephedrine, a naturally occurring sympathomimetic, for respiratory ailments over 5,000 years ago. numberanalytics.comersnet.org The modern era of sympathomimetic research began in the early 20th century with the identification of adrenaline (epinephrine) and noradrenaline (norepinephrine). numberanalytics.com These initial agents, however, were non-selective, affecting multiple types of adrenergic receptors and thus causing significant side effects. ersnet.org
The research trajectory then shifted towards developing more selective agents. A pivotal moment was the classification of adrenergic receptors into alpha (α) and beta (β) subtypes. nih.govderangedphysiology.com This led to the development of drugs that could target specific receptors, refining therapeutic effects and reducing unwanted actions. ersnet.org The 1940s and 1950s saw the introduction of agents like isoproterenol (B85558) and isoetharine. actx.edu Subsequent decades brought further advancements with the development of β2-selective agonists like salbutamol (B1663637) and terbutaline (B1683087) in the 1960s and 1980s, which were more effective for conditions like asthma. ersnet.orgactx.edu This overarching goal of achieving greater receptor selectivity and improving the therapeutic profile of sympathomimetic drugs set the stage for the development of compounds like midodrine (B238276).
Evolution of Research Perspectives on Alpha-Adrenergic Agonism
The understanding of alpha-adrenergic agonism has evolved significantly since the initial classification of adrenergic receptors. Initially, alpha-receptors were considered a single entity. nih.gov In 1974, a major breakthrough occurred when they were subdivided into alpha-1 (α1) and alpha-2 (α2) subtypes based on their location and function, with α1-receptors being primarily post-synaptic and mediating the target organ's response, and α2-receptors being primarily pre-synaptic and regulating neurotransmitter release. nih.govnih.govbiologists.com
Further research in the mid-1980s, using radioligand binding and functional studies, revealed that the α1-receptor population was also heterogeneous. nih.govahajournals.org This led to the identification and classification of three distinct α1-adrenoceptor subtypes: α1A, α1B, and α1D, which were later confirmed by molecular cloning. nih.govbiologists.comfrontiersin.org Each subtype exhibits distinct pharmacological properties and tissue distribution. nih.govahajournals.org For instance, the α1A-subtype is predominant in human prostate tissue. nih.gov This deeper understanding of α1-receptor subtypes allowed for the development of more targeted agonists. This compound's active metabolite, desglythis compound (B1670291), is a selective α1-adrenoceptor agonist, and its mechanism of action is rooted in this refined understanding of alpha-adrenergic signaling. wikipedia.orgmedchemexpress.com
Pharmacokinetic Properties of this compound and its Active Metabolite, Desglythis compound
| Parameter | This compound (Prodrug) | Desglythis compound (Active Metabolite) |
|---|---|---|
| Time to Peak Plasma Concentration (Tmax) | ~0.5 hours | ~1-2 hours |
| Plasma Half-life (t1/2) | ~25 minutes | ~3-4 hours |
| Absolute Bioavailability (as desglythis compound) | 93% |
Data sourced from multiple studies. drugs.comdrugbank.comgoogle.com
Current Research Landscape and Academic Significance of this compound Hydrochloride
This compound hydrochloride holds significant academic interest, primarily centered on its efficacy and application in conditions characterized by hypotension. The principal area of research has been its use in treating symptomatic orthostatic hypotension, a condition where blood pressure drops upon standing. nih.govnice.org.uk Following its initial accelerated approval in the US in 1996, post-marketing studies were required to confirm its clinical benefit. nih.govnih.gov Numerous clinical trials have since investigated its effects, with many demonstrating a significant increase in standing systolic blood pressure. nice.org.uknih.govresearchgate.net
Current research extends beyond orthostatic hypotension. There is a growing body of academic inquiry into this compound's utility in other clinical contexts, such as:
Hepatorenal Syndrome: Studies are exploring its use, often in combination with other agents like octreotide (B344500), to improve circulatory dysfunction in patients with cirrhosis. wikipedia.orgekb.eg
Critical Care: Research is actively investigating this compound as an adjunct therapy to facilitate weaning patients from intravenous vasopressors in the intensive care unit (ICU). nih.govshmabstracts.org However, research in this area has yielded conflicting results regarding outcomes like ICU length of stay and mortality, indicating a need for further large-scale studies. nih.govfrontiersin.org
Heart Failure: The role of this compound in patients with heart failure and hypotension is another area of active investigation, with some studies suggesting it may help enable the use of other essential therapies that can be limited by low blood pressure. nih.gov Yet, concerns about long-term outcomes persist, highlighting this as a key area for future randomized controlled trials. frontiersin.orgnih.gov
The academic significance of this compound lies in its specific mechanism of action, which allows for targeted physiological effects. Ongoing research aims to better define its precise role, optimize its application in various patient populations, and fully understand its long-term impact. shmabstracts.orgnih.gov
Select Research Findings on this compound in Orthostatic Hypotension
| Study Focus | Key Finding | Reference |
|---|---|---|
| Phase III Placebo-Controlled Trial (n=82 on this compound) | Resulted in an average rise of 22 mmHg in standing systolic blood pressure. | nih.gov |
| Double-Blind, Placebo-Controlled Study (n=171) | Demonstrated a 24% mean increase in standing systolic blood pressure. | nih.gov |
| Phase 4 Tilt-Table Study | Treatment provided a statistically significant increase in time to tilt-table-induced syncopal symptoms compared with placebo. | nih.gov |
| Systematic Review | Found that this compound improves standing systolic blood pressure, but the change in blood pressure from supine to standing did not differ from control groups. | nih.gov |
Properties
IUPAC Name |
2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKSEFOSCHHMPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3092-17-9 (mono-hydrochloride) | |
| Record name | Midodrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042794763 | |
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DSSTOX Substance ID |
DTXSID0023321 | |
| Record name | Midodrine | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Midodrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014356 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Soluble, 4.45e+00 g/L | |
| Record name | Midodrine | |
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| Record name | Midodrine | |
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| URL | http://www.hmdb.ca/metabolites/HMDB0014356 | |
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CAS No. |
42794-76-3, 133163-28-7 | |
| Record name | Midodrine | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=42794-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Midodrine [INN:BAN] | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Midodrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00211 | |
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| Record name | Midodrine | |
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| Record name | Midodrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.842 | |
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| Record name | MIDODRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YE7PBM15H | |
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| Record name | Midodrine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7854 | |
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| Record name | Midodrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014356 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150 °C, 200 - 203 °C | |
| Record name | Midodrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00211 | |
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| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Midodrine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7854 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Midodrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014356 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Pharmacological Investigations of Midodrine Hydrochloride
Mechanisms of Action
The therapeutic activity of midodrine (B238276) hydrochloride is not direct but relies on its conversion to an active form within the body.
Prodrug Activation and Active Metabolite Characterization: Desglythis compound (B1670291) Formation via Enzymatic Cleavage
This compound is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to become therapeutically active. nih.govnih.gov Following oral administration, this compound undergoes rapid absorption. nih.gov The conversion to its active metabolite, desglythis compound, occurs through a process called deglycination, which involves the enzymatic removal of a glycine (B1666218) group. drugbank.comsmolecule.com This biotransformation is not confined to a single organ but appears to happen in various tissues, including the liver. unict.it
The peak plasma concentration of the prodrug this compound is reached approximately 30 minutes after oral administration, while its active metabolite, desglythis compound, reaches peak plasma levels in about one to two hours. nih.gov The bioavailability of this compound, as measured by the presence of desglythis compound, is high at 93%. nih.govdrugbank.com
Alpha-1 Adrenergic Receptor Agonism and Downstream Signaling Pathways in Vasculature
The pharmacological effects of this compound are attributable to its active metabolite, desglythis compound. drugbank.comunict.it Desglythis compound functions as a selective agonist of the alpha-1 adrenergic receptors. wikipedia.orgmedchemexpress.commedchemexpress.com These receptors are predominantly located on the smooth muscle of blood vessels, including both arteries and veins. drugbank.comcvpharmacology.com
The binding of desglythis compound to alpha-1 adrenergic receptors initiates a series of intracellular events. These receptors are coupled to Gq-proteins. cvpharmacology.comwikipedia.org Activation of the Gq-protein stimulates the enzyme phospholipase C. wikipedia.orgwikipedia.org Phospholipase C then catalyzes the breakdown of phosphatidylinositol into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). wikipedia.org IP₃ diffuses through the cell and binds to receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. wikipedia.org This increase in intracellular calcium, along with the action of DAG which activates protein kinase C, ultimately results in the contraction of vascular smooth muscle. wikipedia.orgfrontiersin.org This contraction of the blood vessels, known as vasoconstriction, leads to an increase in vascular tone and a subsequent rise in blood pressure. drugbank.comunict.itdroracle.ai
Receptor Selectivity Profile (e.g., Alpha-1 vs. Alpha-2, Beta-Adrenergic) and Implications for Specificity
Desglythis compound, the active metabolite of this compound, demonstrates a notable selectivity for alpha-1 adrenergic receptors. wikipedia.orgnih.gov It has minimal to no significant effect on cardiac beta-adrenergic receptors. nih.govdrugbank.comdroracle.ai This selectivity is clinically important as it means the drug's primary action is on the vasculature, causing vasoconstriction without directly stimulating the heart. nih.govdroracle.ai
While this compound itself does not show a preference between alpha-1 and alpha-2 receptors, its active form, desglythis compound, is a selective alpha-1 agonist. nih.gov Research indicates that desglythis compound acts on α1A, α1B, and α1D adrenoceptor subtypes. medchemexpress.com The lack of significant beta-adrenergic activity means that desglythis compound does not directly influence heart rate or cardiac contractility in the way that non-selective adrenergic agonists might. google.comgoogleapis.com This targeted action on the peripheral vasculature is a key feature of its pharmacological profile. droracle.ai
Blood-Brain Barrier Permeability and Central Nervous System Effects
A significant aspect of the pharmacology of this compound and its active metabolite, desglythis compound, is their limited ability to cross the blood-brain barrier. drugbank.comwikipedia.orghres.ca This poor permeability into the central nervous system (CNS) means that this compound is considered peripherally selective and is generally not associated with direct effects on the brain. wikipedia.orgdroracle.aiawarenessforpotsies.org The absence of central effects is a notable characteristic, distinguishing it from other sympathomimetic agents that may cause CNS stimulation. nih.govijrsms.com
Pharmacodynamic Studies
Pharmacodynamic studies focus on the effects of a drug on the body. For this compound, these studies have primarily centered on its hemodynamic effects.
Systemic Hemodynamic Alterations: Increases in Systolic and Diastolic Blood Pressure
The administration of this compound leads to observable changes in systemic hemodynamics, most notably an increase in both systolic and diastolic blood pressure. drugbank.comhres.ca This effect is a direct consequence of the alpha-1 adrenergic receptor-mediated vasoconstriction caused by its active metabolite, desglythis compound. drugbank.comunict.it The increase in blood pressure is observed in various postures, including standing, sitting, and supine positions. drugbank.comncats.io
Clinical studies have quantified this pressor effect. For instance, a 10 mg dose of this compound has been shown to elevate standing systolic blood pressure by approximately 15 to 30 mmHg within an hour of administration, with the effect lasting for two to three hours. drugbank.comhres.cadroracle.ai In a 4-week study, a 10 mg dose of this compound resulted in a significant 22 mmHg (28%) increase in standing systolic blood pressure compared to a 3 mmHg (4%) increase with placebo. hres.cahres.ca Another study reported a similar increase of 24% in standing systolic blood pressure with a 10 mg dose administered three times daily over four weeks. nih.gov The pressor response has been found to be dose-dependent. hres.cahres.ca
The following table summarizes the observed changes in blood pressure from a clinical trial:
| Treatment Group | Mean Increase in Standing Systolic Blood Pressure (mmHg) | Percentage Increase |
| This compound (10 mg) | 22 | 28% |
| Placebo | 3 | 4% |
| This compound (2.5 mg) | 9 | 14% |
Data from a 4-week, randomized, double-blind trial in patients with orthostatic hypotension. hres.cahres.ca
It is important to note that while this compound effectively increases blood pressure, it does not have a clinically significant impact on heart rate in patients with autonomic failure. drugbank.comhres.ca
Modulation of Peripheral Vascular Resistance and Venous Tone
The vasoconstrictive effects of desglythis compound have been observed to be significant, with its venoconstrictive effect reported to be 50-80% of that induced by noradrenaline in in-vitro studies. nih.gov This increase in peripheral resistance is the principal reason for the rise in both systolic and diastolic blood pressure seen after this compound administration. medsafe.govt.nzhres.cahres.ca
Effects on Cardiac Function and Heart Rate in Autonomic Failure
In patients with autonomic failure, this compound hydrochloride generally does not have a clinically significant effect on standing or supine heart rates. drugbank.comhres.ca The active metabolite, desglythis compound, does not stimulate cardiac beta-adrenergic receptors. drugbank.comwikipedia.orgdroracle.ai Any observed slowing of the heart rate, or bradycardia, is typically a result of a vagal reflex in response to the increase in blood pressure. medsafe.govt.nztga.gov.au this compound may also cause a slight decrease in cardiac output. medsafe.govt.nz
Influence on Circulating Plasma and Blood Volume
Pharmacological studies have indicated that this compound can reduce circulating plasma and blood volume. nih.govresearchgate.net Its primary action of increasing systemic vascular resistance through vasoconstriction is thought to contribute to these changes in fluid dynamics.
Impact on Atrial Natriuretic Peptide Release
This compound has been shown to influence the release of atrial natriuretic peptide (ANP). nih.gov Studies have demonstrated a desglythis compound-related increase in plasma ANP. researchgate.netnih.gov This effect is believed to be linked to the augmented venous return to the heart caused by the drug's venoconstrictive properties. researchgate.netnih.gov
Organ-Specific Hemodynamic Effects (e.g., Renal Plasma Flow, Glomerular Filtration Rate)
The administration of this compound can lead to specific hemodynamic changes in various organs, particularly the kidneys. It has been observed to slightly decrease renal blood flow. medsafe.govt.nzhres.ca However, in certain patient populations, such as those with cirrhosis and ascites, this compound has been reported to improve renal hemodynamics. nih.gov Some studies have shown that this compound can increase renal plasma flow and the glomerular filtration rate (GFR). researchgate.netlarenon.comgastroenterologyandhepatology.netijrsms.com For instance, one study reported a 40% increase in renal plasma flow and a 21% increase in GFR following a single oral dose of this compound in non-azotemic cirrhotic patients with ascites. nih.gov
Pharmacokinetic Analyses
Absorption Kinetics and Absolute Bioavailability of Desglythis compound
Following oral administration, this compound is rapidly and almost completely absorbed. hres.camedsafe.govt.nz The prodrug itself reaches peak plasma concentrations quickly, within about half an hour. drugbank.comwikipedia.orgnih.gov It is then rapidly metabolized to its active form, desglythis compound, through a process called deglycination which occurs in various tissues, including the liver. nih.govmedsafe.govt.nztga.gov.au
The peak plasma concentration of desglythis compound is typically reached about 1 to 2 hours after the oral intake of this compound. drugbank.comwikipedia.orgnih.gov The absolute bioavailability of this compound, when measured as its active metabolite desglythis compound, is high, at approximately 93%. hres.cadrugbank.comwikipedia.orgnih.govmedsafe.govt.nzhres.cahres.caunict.itgoogle.com The presence of food does not significantly affect the bioavailability of desglythis compound. drugbank.comnih.govunict.it
Table 1: Pharmacokinetic Parameters of this compound and Desglythis compound
| Parameter | This compound | Desglythis compound |
|---|---|---|
| Time to Peak Plasma Concentration (Tmax) | ~0.5 hours drugbank.comwikipedia.orgnih.gov | 1-2 hours drugbank.comwikipedia.orgnih.gov |
| Absolute Bioavailability | - | 93% hres.cadrugbank.comwikipedia.orgnih.govmedsafe.govt.nzhres.cahres.caunict.itgoogle.com |
| Effect of Food on Bioavailability | - | Not significant drugbank.comnih.govunict.it |
Table 2: Compound Names
| Compound Name |
|---|
| This compound hydrochloride |
| Desglythis compound |
| Noradrenaline |
Time to Peak Plasma Concentration of Prodrug and Active Metabolite
Following oral administration, this compound is rapidly absorbed. The time to reach its maximum concentration in the blood plasma (Tmax) is approximately 30 minutes. micromedexsolutions.comfda.govmedsafe.govt.nzwikipedia.orgnih.gov The therapeutic effects of this compound are primarily attributed to its active metabolite, desglythis compound. The conversion of this compound to desglythis compound is also a swift process. nih.gov Peak plasma concentrations of desglythis compound are typically observed between 1 to 2 hours after the oral intake of this compound. micromedexsolutions.comfda.govwikipedia.orgnih.govdrugbank.com One study noted that in fasted patients with orthostatic hypotension, desglythis compound reached peak plasma concentrations of 0.027 mg/L about one hour after a 5 to 10 mg oral dose of this compound. medsafe.govt.nz
Table 1: Time to Peak Plasma Concentration (Tmax)
| Compound | Time to Peak Plasma Concentration (Tmax) |
|---|---|
| This compound (Prodrug) | Approximately 30 minutes micromedexsolutions.comfda.govmedsafe.govt.nzwikipedia.orgnih.gov |
| Desglythis compound (Active Metabolite) | 1 to 2 hours micromedexsolutions.comfda.govwikipedia.orgnih.govdrugbank.com |
Elimination Half-Lives of this compound and Desglythis compound
The elimination half-life of a drug is a measure of how long it takes for the concentration of the drug in the body to be reduced by half. This compound, the prodrug, is cleared from the plasma relatively quickly, with an elimination half-life of approximately 25 to 30 minutes. micromedexsolutions.comfda.govmedsafe.govt.nznih.govnih.gov In contrast, its active metabolite, desglythis compound, has a significantly longer elimination half-life, estimated to be around 3 to 4 hours. micromedexsolutions.comfda.govwikipedia.orgnih.govdrugbank.com Some sources specify a slightly broader range of 2 to 3 hours for desglythis compound's half-life. medsafe.govt.nz This longer half-life of the active metabolite is what allows for a sustained therapeutic effect.
Table 2: Elimination Half-Life
| Compound | Elimination Half-Life |
|---|---|
| This compound (Prodrug) | ~25-30 minutes micromedexsolutions.comfda.govmedsafe.govt.nznih.govnih.gov |
| Desglythis compound (Active Metabolite) | 3 to 4 hours micromedexsolutions.comfda.govwikipedia.orgnih.govdrugbank.com |
Routes of Metabolism and Excretion (e.g., Enzymatic Hydrolysis, Renal Clearance)
This compound undergoes extensive metabolism to form its active metabolite, desglythis compound, through a process of enzymatic hydrolysis, specifically deglycination. micromedexsolutions.comfda.gov This conversion is not confined to a single organ and appears to occur in various tissues, with the liver also playing a role in the metabolism of both this compound and desglythis compound. fda.govnih.gov Research indicates that this compound metabolism involves cytochrome P450 isoforms, predominantly CYP2D6 and CYP1A2. nih.gov
The primary route of excretion for this compound and its metabolites is through the kidneys via urine. medsafe.govt.nznih.govnih.gov Within 24 hours of administration, approximately 91% of the dose is excreted in the urine. medsafe.govt.nz This urinary excretion consists of about 40-60% as the active metabolite desglythis compound, 2-5% as unchanged this compound, and the remainder as other pharmacologically inactive metabolites. medsafe.govt.nz The renal clearance of desglythis compound is efficient, largely occurring through active renal secretion. fda.gov Fecal elimination of this compound and desglythis compound is considered insignificant. medsafe.govt.nz
Impact of Food on Bioavailability of Desglythis compound
The bioavailability of a drug refers to the proportion of an administered dose that enters the systemic circulation. For this compound, the absolute bioavailability, measured by the levels of its active metabolite desglythis compound, is high at 93%. fda.govmedsafe.govt.nznih.gov
Clinical Research on Therapeutic Efficacy
Efficacy in Orthostatic Hypotension Syndromes
Orthostatic hypotension (OH) is a condition defined by a significant drop in blood pressure upon standing, leading to symptoms such as dizziness, lightheadedness, and syncope. aafp.org Midodrine (B238276) hydrochloride has been a cornerstone in the pharmacological management of this condition.
Efficacy in Neurogenic Orthostatic Hypotension
Neurogenic orthostatic hypotension (nOH) results from autonomic nervous system dysfunction. Multiple studies have demonstrated the efficacy of this compound hydrochloride in this patient population. A landmark double-blind, placebo-controlled trial involving 171 patients with nOH, many of whom had conditions like diabetic autonomic neuropathy or Shy-Drager syndrome, found that a 10 mg dose of this compound administered three times daily resulted in a significant increase in standing systolic blood pressure of approximately 22 mmHg compared to a minimal increase in the placebo group. jwatch.org Another multicenter, double-blind, randomized controlled trial with 97 participants showed that a 10 mg dose of this compound increased standing systolic blood pressure by 28%. nih.gov Furthermore, a phase 4, double-blind, placebo-controlled, randomized tilt-table study confirmed that patients on stable doses of this compound for over three months experienced a statistically significant increase in the time to tilt-table-induced syncopal symptoms. nih.gov
A systematic review and meta-analysis of seven trials with a total of 325 patients found that while the change in the drop of systolic blood pressure from supine to standing was not statistically significant compared to placebo, the change in standing systolic blood pressure before and after this compound administration was a significant 21.5 mmHg. nih.gov
Efficacy in Orthostatic Hypotension Due to Autonomic Dysfunction
This compound hydrochloride is indicated for attenuating symptoms of chronic orthostatic hypotension stemming from autonomic failure in various conditions. hres.camedsafe.govt.nzpharmacytimes.comhres.ca These include:
Bradbury-Eggleston Syndrome (Idiopathic Orthostatic Hypotension): this compound is used to treat the symptoms of idiopathic orthostatic hypotension found in this syndrome. medsafe.govt.nz
Shy-Drager Syndrome (Multiple System Atrophy): Clinical trials have included patients with Shy-Drager syndrome, demonstrating the efficacy of this compound in managing their orthostatic hypotension. jwatch.orgnih.gov A study involving five patients with idiopathic orthostatic hypotension, two of whom had Shy-Drager syndrome, showed significant improvement in standing blood pressures with this compound treatment. nih.gov
Diabetes Mellitus: Orthostatic hypotension is a known complication of diabetic autonomic neuropathy. wileymicrositebuilder.com A study of 171 patients, a significant portion of whom had diabetes, showed that this compound significantly increased standing blood pressure. jwatch.orgwileymicrositebuilder.com
Parkinson’s Disease: Patients with Parkinson's disease often experience orthostatic hypotension. uca.edu.ar this compound is considered a first-line treatment for OH in these patients. uca.edu.ar A randomized, open-label clinical trial comparing pyridostigmine (B86062) and this compound in Parkinson's disease patients with OH found that both drugs improved orthostatic blood pressure, with pyridostigmine showing a greater reduction in orthostatic systolic blood pressure drop. pmkneurology.com
The table below summarizes the findings of a study on the use of this compound hydrochloride in various autonomic failure conditions.
| Condition | Percentage of Patients in Phase III Trials |
| Bradbury-Eggleston Syndrome | 26.7% |
| Shy-Drager Syndrome | 17.8% |
| Parkinson’s Disease | 11% |
| Diabetes Mellitus | 21.2% |
| Other Conditions | 23.3% |
Data from a safety evaluation in Phase III clinical trials involving 938 patients. hres.cahres.ca
Symptomatic Improvement Assessment
The primary goal of treating orthostatic hypotension is to alleviate symptoms and improve quality of life. nice.org.uknice.org.uk Clinical studies have assessed the impact of this compound hydrochloride on a range of symptoms.
In a study by Jankovic et al. (1993), while no significant improvement was seen for dizziness, weakness, or fatigue, all doses of this compound significantly increased the proportion of patients reporting improvement in syncope. nice.org.uk A later study by Low et al. (1997) reported a significant reduction in lightheadedness. jwatch.org Another trial found that a 10 mg dose of this compound improved symptoms of dizziness/light-headedness, weakness/fatigue, syncope, and low energy levels compared to placebo. researchgate.netnih.gov
A systematic review and meta-analysis showed that this compound improved symptoms of orthostatic hypotension compared to placebo, with a number needed to treat of three. nice.org.uk However, some systematic reviews have noted that the quality of evidence for symptomatic improvement is limited by factors such as imprecision and heterogeneity in the studies. nih.govnice.org.uknice.org.uk
The table below presents the symptomatic improvements observed in a placebo-controlled study of this compound hydrochloride.
| Symptom | Improvement with this compound (p-value) |
| Dizziness/Light-headedness | <0.05 |
| Weakness/Fatigue | <0.05 |
| Syncope | <0.05 |
| Low Energy Level | <0.05 |
| Impaired Ability to Stand | <0.05 |
| Feelings of Depression | <0.05 |
Data from a double-blind, placebo-controlled study. researchgate.netnih.gov
Role of Blood Pressure Elevation as a Surrogate Marker for Clinical Benefit
The indication for this compound hydrochloride in treating symptomatic orthostatic hypotension is primarily based on its ability to increase 1-minute standing systolic blood pressure. fda.reporthres.cafda.govdoctorabad.comfda.gov This increase in blood pressure is considered a surrogate marker that is likely to correspond to a clinical benefit. fda.reporthres.cafda.govdoctorabad.comfda.govmedicinenet.com
The administration of this compound hydrochloride results in a rise in standing, sitting, and supine systolic and diastolic blood pressure. fda.reportfda.gov A 10 mg dose can elevate standing systolic blood pressure by approximately 15 to 30 mmHg within an hour, with the effect lasting for 2 to 3 hours. fda.reporthres.cahres.cafda.gov
However, it is important to note that while blood pressure elevation is a key indicator of the drug's physiological effect, the ultimate goal of treatment is the improvement of functional capacity and quality of life, rather than achieving a specific blood pressure target. nice.org.uknice.org.uk The U.S. Food and Drug Administration (FDA) has noted that the clinical benefits of this compound, such as an improved ability to perform daily activities, have not been definitively established through post-marketing studies. fda.reportfda.govdoctorabad.com
Investigation of Emerging and Off-Label Therapeutic Applications
Beyond its primary indication, the therapeutic potential of this compound hydrochloride is being explored in other clinical settings.
Vasopressor Weaning in Critically Ill Patients
An emerging off-label use of this compound hydrochloride is to facilitate the weaning of critically ill patients from intravenous (IV) vasopressors. nih.gov The rationale is that an oral vasopressor could help maintain hemodynamic stability, potentially reducing the duration of IV vasopressor therapy and intensive care unit (ICU) length of stay. d-nb.infoualberta.ca
Several studies have investigated this application, with mixed results. A retrospective study by Whitson et al. involving 275 septic patients found that this compound use was associated with a 0.9-day decrease in IV vasopressor duration and a 2-day reduction in ICU length of stay. ualberta.caspringermedizin.de Another retrospective cohort study by Poverno et al. in 188 patients showed a significant reduction in vasopressor duration by 1.2 days in the this compound group. ualberta.caspringermedizin.de
However, other studies have not shown a significant benefit. A two-center, open-label, randomized controlled trial by Costa-Pinto and colleagues concluded that fixed-dose this compound was not associated with a shorter time to cessation of vasopressor infusions. nih.gov Similarly, the MIDAS study, a multicenter pilot trial, did not demonstrate a difference in the time to vasopressor discontinuation. ualberta.caspringermedizin.de
A narrative review of seven published reports on this topic highlighted a potential difference in outcomes based on dosing strategy. nih.gov Studies that incorporated dose titration of this compound were more likely to report effectiveness compared to those using a fixed-dose strategy. nih.gov The ongoing LIBERATE trial, a multicenter, blinded, randomized placebo-controlled trial, is expected to provide more definitive evidence on the efficacy of this compound for this indication. d-nb.infoualberta.caspringermedizin.de
The following table summarizes the findings of selected studies on the use of this compound for vasopressor weaning.
| Study | Design | Patient Population | Key Findings |
| Whitson et al. | Retrospective | 275 septic patients | Decreased IV vasopressor duration by 0.9 days and ICU length of stay by 2 days. ualberta.caspringermedizin.de |
| Poverno et al. | Retrospective Cohort | 188 patients | Significant reduction in vasopressor duration by 1.2 days. ualberta.caspringermedizin.de |
| Costa-Pinto et al. | Open-label RCT | 62 mostly post-operative and septic patients | No significant difference in time to vasopressor cessation with fixed-dose this compound. nih.gov |
| MIDAS Study | Multicenter Pilot RCT | 136 patients | No difference in time to vasopressor discontinuation. ualberta.caspringermedizin.de |
Management of Hepatorenal Syndrome and Refractory Ascites in Cirrhosis
This compound hydrochloride, an alpha-1 adrenergic agonist, has been investigated for its potential role in managing the complex complications of advanced liver cirrhosis, specifically hepatorenal syndrome (HRS) and refractory ascites. nih.govjptcp.com The underlying mechanism of action involves the constriction of splanchnic vessels, which are abnormally dilated in cirrhotic patients, and the dilation of renal vasculature. wikipedia.org This is thought to improve systemic and renal hemodynamics. nih.gov
Clinical studies have explored the use of this compound, often in combination with other agents like octreotide (B344500) and albumin, to improve renal function and manage fluid retention in this patient population. jptcp.comwikipedia.org Research indicates that this compound can lead to improvements in mean arterial pressure (MAP), which in turn may enhance renal blood flow and glomerular filtration rate. nih.gov A case-control study involving 113 cirrhotic patients with diuretic-intractable or recurrent ascites found that those who received this compound and weekly albumin in addition to standard medical therapy showed improvements in ascites control, urinary sodium, systemic vascular resistance, and renal arterial resistive index at a three-month follow-up compared to those on standard therapy alone. nih.gov
However, the results from various clinical trials have been inconsistent, and well-conducted studies are still needed to establish a definitive role for this compound in this setting. nih.govwikipedia.org One randomized pilot study suggested that this compound combined with standard medical therapy improves systemic hemodynamics without causing renal or hepatic dysfunction and is superior to standard therapy alone for controlling ascites. researchgate.net Conversely, some studies have yielded varied outcomes, highlighting the need for more robust research to clarify its efficacy and appropriate use in these conditions. jptcp.com
Prevention of Vasovagal Syncope
This compound hydrochloride has been studied for its potential to prevent vasovagal syncope (VVS), a common condition characterized by a sudden drop in heart rate and blood pressure leading to fainting. nih.govoup.com The rationale for its use lies in its ability as an alpha-1 adrenergic receptor agonist to increase venous return to the heart and raise blood pressure. clinicaltrials.gov
A systematic review and meta-analysis of seven randomized controlled trials (n=315) found that this compound significantly reduced the likelihood of a positive head-up-tilt (HUT) test outcome. nih.govoup.com The pooled results also indicated a benefit from this compound in preventing clinical syncope, with a more modest but still significant risk reduction observed in double-blind, randomized, placebo-controlled trials. nih.govoup.com
One such double-blind, randomized, placebo-controlled trial involving 133 patients with recurrent VVS demonstrated that a smaller percentage of patients receiving this compound experienced at least one syncope episode during a 12-month follow-up compared to the placebo group (42% vs. 61%). nih.gov The study also reported a longer time to the first syncope episode with this compound. nih.gov The number needed to treat to prevent one patient from having a syncopal event was 5.3. nih.gov
Ongoing research, such as the COMFORTS trial, continues to evaluate the efficacy of this compound in comparison to and in conjunction with lifestyle modifications for the prevention of vasovagal attacks. clinicaltrials.gov
Prevention of Orthostatic Hypotension Post-Major Surgery (e.g., Hip Arthroplasty)
Orthostatic hypotension (OH), a significant drop in blood pressure upon standing, is a prevalent issue following major surgeries like total hip arthroplasty, often impeding early mobilization and recovery. nih.gov this compound hydrochloride has been investigated as a potential preventative measure due to its vasoconstrictive properties. nih.govresearchgate.net
A randomized, double-blind, placebo-controlled trial involving 120 patients undergoing total hip arthroplasty evaluated the preemptive use of oral this compound. nih.gov The study found that while there was a trend towards a lower prevalence of OH in the this compound group compared to the placebo group 6 hours after surgery, the difference was not statistically significant. nih.govresearchgate.net At 24 hours post-surgery, there was no difference in the prevalence of OH or orthostatic intolerance between the two groups. nih.gov
Another study, the MiHip trial, also reported that pre-emptive this compound did not significantly improve patient mobilization on the day after elective primary total hip arthroplasty and did not have a significant effect on the incidence of orthostatic hypotension. researchgate.net However, some research suggests that higher or more frequent doses of this compound might be more effective. A pilot study indicated that a higher-dose this compound protocol was associated with a lower rate of adverse mobilization events compared to a control group. nih.govjbjs.org Further research into the optimal dosing and timing of this compound for this indication is warranted. nih.govjbjs.org
Potential Use in Chronic Fatigue Syndrome (Historical Research)
Historically, there has been some investigation into the use of this compound hydrochloride for managing symptoms of Chronic Fatigue Syndrome (CFS). wikipedia.org This research was often based on the hypothesis that dysautonomia, or a malfunctioning autonomic nervous system, plays a significant role in the pathophysiology of CFS. nih.govproquest.com
A pilot study involving 10 CFS patients with abnormal cardiovascular responses on a head-up tilt test reported that treatment with this compound led to the normalization of these responses in six patients after three months. researchgate.net This normalization was reportedly followed by an improvement in fatigue scores several weeks later. researchgate.net Another case report detailed the long-term treatment of a single patient with debilitating CFS, where this compound therapy was associated with the correction of dysautonomia and subsequent improvement in fatigue. nih.govproquest.com
Despite these preliminary findings, there has been no recent reported development of this compound for this specific indication. wikipedia.org
Methodological Approaches in Clinical Trials
Randomized, Double-Blind, Placebo-Controlled Study Paradigms
The gold standard for evaluating the efficacy of new therapeutic agents is the randomized, double-blind, placebo-controlled trial, and this methodology has been central to the clinical investigation of this compound hydrochloride across various indications. nih.govharvard.edunih.gov This study design is crucial for minimizing bias and providing robust evidence. thebottomline.org.uk
In these trials, participants are randomly assigned to receive either this compound or an identical-looking placebo. springermedizin.de The "double-blind" aspect means that neither the participants nor the investigators know who is receiving the active drug and who is receiving the placebo. ualberta.ca This blinding is essential to prevent conscious or unconscious bias from influencing the study's outcomes. ualberta.ca
Examples of this paradigm in this compound research include:
Vasovagal Syncope: A trial randomly assigned 133 patients to either this compound or a placebo for a 12-month follow-up period to assess the prevention of syncope. nih.gov
Postoperative Orthostatic Hypotension: 120 patients undergoing hip arthroplasty were allocated to receive either this compound or a placebo before mobilization to evaluate the prevention of orthostatic hypotension. nih.govresearchgate.net
Refractory Hypotension in the ICU: The MIDAS trial was an international, multicenter, randomized, double-blind, placebo-controlled study designed to assess if this compound could reduce the duration of intravenous vasopressor treatment. harvard.edu
Study Populations and Inclusion/Exclusion Criteria
The selection of an appropriate study population through well-defined inclusion and exclusion criteria is fundamental to the integrity and generalizability of clinical trial results. These criteria ensure that the participants are appropriate for the research question being asked and help to ensure patient safety.
Inclusion Criteria:
Across various trials, inclusion criteria for this compound studies are tailored to the specific condition being investigated. Common elements include:
Age: Typically, adult patients (18 years or older) are included. nih.govthebottomline.org.ukclinicaltrials.gov
Diagnosis: A confirmed diagnosis of the target condition is required, such as:
Recurrent vasovagal syncope. nih.gov
Symptomatic orthostatic hypotension. clinicaltrials.gov
Cirrhosis with refractory or recurrent ascites. clinicaltrials.gov
Patients undergoing specific surgeries like total hip arthroplasty. nih.govresearchgate.net
Informed Consent: All participants must provide informed consent to be enrolled in a trial. ualberta.ca
Exclusion Criteria:
Exclusion criteria are designed to protect participants from potential harm and to eliminate confounding factors that could obscure the study's results. Common exclusion criteria in this compound trials include:
Contraindications to the drug: This includes known allergies or hypersensitivity to this compound. clinicaltrials.govclinicaltrials.gov
Specific medical conditions: Depending on the study, this could include severe heart disease, liver or renal failure (unless it is the subject of the study), pheochromocytoma, or thyrotoxicosis. thebottomline.org.ukclinicaltrials.gov
Pregnancy: Pregnant individuals are typically excluded from these trials. thebottomline.org.ukclinicaltrials.gov
Concomitant medications: The use of other medications that could interact with this compound or affect the study's outcome may be a reason for exclusion. clinicaltrials.gov
Participation in other trials: To avoid confounding results, enrollment in other investigational drug or device studies is often an exclusion criterion. clinicaltrials.govclinicaltrials.gov
For example, in a trial for refractory ascites in cirrhotic children, exclusion criteria included the presence of hepatorenal syndrome, portal vein thrombosis, and significant cardiovascular disease. clinicaltrials.gov In a study on refractory hypotension in the ICU, patients with clinical evidence of inadequate tissue oxygenation or hypovolemic shock were excluded. thebottomline.org.uk
Endpoint Selection and Validation in Efficacy Trials
The selection and validation of endpoints in clinical trials for this compound hydrochloride have been centered on both objective physiological measurements and subjective symptom assessments. The primary objective endpoint consistently utilized in efficacy trials is the change in standing blood pressure. nice.org.uk Specifically, the blood pressure taken one minute after standing, one-hour post-dose, has been a key primary endpoint. nih.govhres.ca This is based on the pharmacokinetics of this compound, which is a prodrug converted to its active metabolite, desglythis compound (B1670291), reaching peak plasma levels one to two hours after oral administration. nih.gov The emphasis is on the absolute standing blood pressure level, as this is more clinically relevant to cerebral blood flow and the manifestation of symptoms than the magnitude of the blood pressure drop from a supine position. nih.gov
Randomized controlled trials have demonstrated that this compound significantly increases standing systolic blood pressure compared to placebo. nice.org.uknih.gov For instance, one study reported a mean increase of 21.8 mmHg in standing systolic blood pressure for patients treated with this compound. Another meta-analysis found a significant increase of 21.5 mmHg in standing systolic blood pressure before and after the administration of this compound. researchgate.net
In addition to blood pressure measurements, symptom scales are crucial for assessing the clinical benefit of this compound. nih.gov These often take the form of patient and investigator global assessment scores. nih.govresearchgate.net The Orthostatic Hypotension Questionnaire (OHQ) is a validated tool used in this context. nih.gov It employs a scale from 0 to 10 to rate symptom severity and functional impact over the previous week. nih.gov The OHQ has been shown to be effective in evaluating the severity of symptoms, the functional impact of neurogenic orthostatic hypotension (nOH), and in assessing treatment efficacy. nih.gov Clinical trials have reported significant improvements in global symptom relief scores as rated by both patients and investigators. nih.gov For example, one multicenter study found that this compound led to improvements in reported symptoms by the end of the second week of treatment. nih.gov
However, a notable limitation in some of the earlier trials was the use of symptom measurement scales that were not formally validated. nice.org.uk This has been a point of scrutiny, emphasizing the need for robust and validated patient-reported outcome measures in clinical trials for orthostatic hypotension. isrctn.com
Table 1: Key Endpoints in this compound Hydrochloride Efficacy Trials
| Endpoint Category | Specific Endpoint | Rationale/Validation |
| Physiological | Standing Systolic Blood Pressure (1-hour post-dose) | Correlates with cerebral blood flow and peak plasma levels of the active metabolite, desglythis compound. nih.gov |
| Symptomatic | Patient and Investigator Global Symptom Relief Scores | Captures the subjective improvement in symptoms experienced by the patient. nih.govresearchgate.net |
| Symptomatic | Orthostatic Hypotension Questionnaire (OHQ) | A validated scale to assess the severity and functional impact of orthostatic hypotension symptoms. nih.gov |
| Functional | Time to Onset of Syncope/Near-Syncope on Tilt-Table Test | Measures the drug's ability to delay or prevent fainting under controlled conditions. nih.govclinicaltrials.gov |
Challenges in Assessing Long-Term Clinical Benefit and Quality of Life Outcomes
Assessing the long-term clinical benefit and impact on quality of life of this compound hydrochloride presents several challenges. A primary issue is the reliance on surrogate endpoints, such as an increase in standing systolic blood pressure, rather than direct evidence of improved daily functioning and quality of life. hres.cafda.gov While an increase in blood pressure is considered likely to correspond to clinical benefits, regulatory bodies have emphasized that this has not been definitively verified through long-term studies. hres.cafda.gov
Furthermore, the patient populations in clinical trials may not be representative of the broader patient population seen in clinical practice. isrctn.com Trials often have strict inclusion and exclusion criteria, which may exclude patients with multiple comorbidities. isrctn.com This can limit the generalizability of the findings to real-world settings where patients often present with a more complex clinical picture.
The assessment of quality of life itself is complex. While some studies have shown improvements in health-related quality of life with this compound, the evidence is sometimes considered of very low confidence. nih.govoup.com The use of non-validated or disease-centric outcome measures in some studies further complicates the interpretation of quality of life benefits. isrctn.com There is a recognized need for more patient-centered outcomes in clinical trials to better understand the true impact of the treatment on patients' daily lives. isrctn.com
Table 2: Challenges in Long-Term Assessment of this compound Hydrochloride
| Challenge | Description | Impact on Assessment |
| Reliance on Surrogate Endpoints | Primary endpoint is often increased standing blood pressure, not direct measures of functional improvement. hres.ca | The link between the surrogate endpoint and tangible long-term clinical benefit and quality of life is not fully established. fda.gov |
| Short Duration of Clinical Trials | Most efficacy studies are conducted over a period of weeks. | Insufficient data on long-term efficacy, potential for tolerance, and sustained impact on quality of life. tga.gov.au |
| Limited Generalizability of Trial Populations | Trial participants may not reflect the heterogeneity of patients in routine clinical practice, particularly those with multiple health conditions. isrctn.com | The observed benefits may not be applicable to all patient groups. |
| Complexity of Quality of Life Assessment | Use of non-validated or disease-focused measures can limit the understanding of the broader impact on a patient's life. isrctn.com | The true effect on overall well-being and daily functioning remains an area requiring more robust investigation. |
| Management of Long-Term Side Effects | The risk of supine hypertension requires ongoing monitoring and patient adherence to specific dosing instructions. tga.gov.aubmj.combjcardio.co.uk | The burden of managing potential side effects can influence the long-term quality of life. |
Safety Profile and Adverse Event Research
Incidence and Characterization of Adverse Events from Clinical Trials.hres.caualberta.catga.gov.au
Clinical trials have provided a comprehensive overview of the adverse events associated with midodrine (B238276) hydrochloride. In Phase III clinical trials involving 938 patients with symptomatic orthostatic hypotension, a variety of adverse events were reported. hres.caualberta.ca A notable finding from placebo-controlled studies was that adverse events, regardless of their causality, were reported in 40.4% of patients receiving this compound at a dose of 10 mg three times daily, compared to 18.6% in the placebo group. hres.caualberta.ca The most frequent adverse reactions leading to discontinuation of the drug in these trials included pilomotor reactions, urinary urgency or frequency, and supine hypertension. tga.gov.au
Cardiovascular System-Related Adverse Effects: Supine Hypertension (Incidence, Severity, and Management).hres.catga.gov.auwikipedia.org
The most significant and potentially serious adverse reaction to this compound therapy is supine hypertension, a marked elevation of arterial blood pressure when the patient is in a lying-down position. hres.cawikipedia.org If sustained, this condition can lead to severe complications such as stroke, myocardial infarction, and renal insufficiency. hres.ca
Incidence and Severity: In controlled clinical studies, systolic hypertension of approximately 200 mm Hg was observed in about 11.6% of patients treated with 10 mg of this compound hydrochloride. hres.ca This severe elevation was more likely in patients who already had a relatively high pre-treatment supine systolic blood pressure, with a mean of 170 mm Hg. hres.ca Patients with initial supine systolic pressures above 180 mm Hg were excluded from these trials, and the use of this compound in this population is not recommended. hres.ca The risk of supine hypertension increases with the dose. tga.gov.au
Management: To mitigate the risk of supine hypertension, it is crucial to monitor both supine and sitting blood pressures during treatment. hres.ca Patients should be educated to recognize and report symptoms of supine hypertension, which can include pounding in the ears, headache, and blurred vision. hres.ca If these symptoms occur, the medication should be discontinued, and medical advice sought. medsafe.govt.nz
Table 1: Incidence of Supine and Sitting Hypertension in a Placebo-Controlled Trial
| Adverse Event | This compound (n=82) | Placebo (n=82) |
|---|---|---|
| Supine/Sitting Hypertension | 7% | 3% |
Data derived from a 3-week placebo-controlled trial. hres.ca
Reflex Bradycardia and its Relationship to Dose.nih.gov
Reflex bradycardia, a slowing of the heart rate, is another cardiovascular adverse effect of this compound, occurring as a result of the vagal reflex in response to the drug-induced increase in blood pressure. medsafe.govt.nz This effect is proportional to the dose of this compound administered. nih.gov For instance, in one study, no patients receiving 10 mg of this compound eight-hourly experienced severe bradycardia (heart rate < 40 beats per minute), whereas 7.6% of patients receiving 20 mg eight-hourly did, indicating a dose-dependent response. nih.gov Caution is advised when this compound is used with other medications that can also reduce heart rate, such as cardiac glycosides (e.g., digitalis) and beta-blockers. hres.camedsafe.govt.nz
Dermatological Manifestations: Piloerection, Pruritus, Paresthesia, Chills.hres.catga.gov.aumedicinenet.com
Dermatological side effects are common with this compound treatment and are primarily due to the drug's action on the alpha-adrenergic receptors of the hair follicles. hres.canih.gov These reactions, often referred to as pilomotor reactions, include:
Piloerection (Goosebumps): This is a very common side effect, with an incidence of around 13%. medsafe.govt.nzdrugs.com
Pruritus (Itching): Itching, particularly of the scalp, is also very common, reported in about 12.2% of patients. drugs.com
Paresthesia: Sensations of tingling, burning, or prickling, especially on the scalp, are frequently reported. hres.camedicinenet.com
Chills: A feeling of coldness is another common reaction. medicinenet.comnih.gov
While generally mild, these dermatological effects can be bothersome and were a common reason for discontinuing the medication in clinical trials. tga.gov.au
Table 2: Incidence of Common Adverse Events in a Placebo-Controlled Trial
| Adverse Event | This compound (n=82) | Placebo (n=82) |
|---|---|---|
| Paresthesia | 18.3% | 3.7% |
| Chills | 4.9% | 0% |
| Goose bumps | 13.4% | 0% |
| Pruritus (mainly scalp) | 12.2% | 2.4% |
Data derived from a 3-week placebo-controlled trial. hres.ca
Genitourinary System-Related Adverse Effects: Urinary Retention, Urinary Urgency/Frequency.tga.gov.aunih.gov
This compound's effect on the alpha-adrenergic receptors of the bladder neck can lead to several genitourinary side effects. hres.canih.gov These include:
Urinary Retention: Difficulty in emptying the bladder. medicinenet.comnih.gov
Urinary Urgency: A sudden, compelling need to urinate. medicinenet.comnih.gov
Urinary Frequency: Needing to urinate more often than usual. medicinenet.comnih.gov
In clinical trials, urinary disturbances were a significant reason for the discontinuation of this compound therapy. tga.gov.au Patients with pre-existing prostate disorders or urinary tract outflow obstruction should use this compound with caution, as it may exacerbate these conditions. medsafe.govt.nz
Table 3: Incidence of Genitourinary Adverse Events in a Placebo-Controlled Trial
| Adverse Event | This compound (n=82) | Placebo (n=82) |
|---|---|---|
| Dysuria | 13.4% | 2.4% |
| Urinary Urge | 8.5% | 1.2% |
| Urinary Retention | 6.1% | 0% |
| Urinary Frequency | 3.7% | 1.2% |
Data derived from a 3-week placebo-controlled trial. hres.ca
Rare but Serious Adverse Events: Stevens-Johnson Syndrome, Toxic Epidermal Necrolysis, Takotsubo Cardiomyopathy, Intracerebral Hemorrhage, Reversible Cerebral Vasoconstriction Syndrome, Myoclonic Seizures, Vascular Ischemia, Ileus.hres.canih.gov
While less common, several serious adverse events have been associated with this compound use, often through singular case reports. nih.gov
Stevens-Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN): These are severe and life-threatening skin reactions that cause the epidermis to detach. aah.org Although rare, cases have been reported in association with this compound. tga.gov.au
Takotsubo Cardiomyopathy: Also known as stress cardiomyopathy, this condition involves a temporary weakening of the heart muscle. nih.gov A case has been reported following this compound therapy, possibly due to catecholamine-induced coronary vasospasm. nih.gov
Intracerebral Hemorrhage: There is a singular case report of intracerebral hemorrhage associated with this compound use. nih.gov
Reversible Cerebral Vasoconstriction Syndrome: This is another rare adverse event that has been linked to this compound in a case report. nih.gov
Myoclonic Seizures: Singular case reports have described myoclonic seizures in patients taking this compound. nih.gov
Vascular Ischemia: this compound-induced ischemia has been reported, particularly in patients with end-stage renal disease on hemodialysis. tandfonline.comnih.gov
Ileus: A single case of ileus has been reported in association with this compound. nih.gov
Risk Factors for Adverse Event Development (e.g., Pre-treatment Blood Pressure).ualberta.ca
The primary risk factor for developing the most serious adverse event, supine hypertension, is a relatively elevated pre-treatment supine systolic blood pressure. hres.ca Patients with higher baseline blood pressures are more likely to experience significant elevations while on this compound. hres.ca The dose of this compound is also a key factor, with higher doses being associated with an increased incidence and severity of adverse effects, including reflex bradycardia and supine hypertension. tga.gov.aunih.gov
Long-Term Safety Data Limitations and Research Needs
A significant concern highlighted in the evaluation of this compound hydrochloride is the scarcity of long-term safety data. nps.org.aunhs.wales Regulatory bodies and researchers have noted that while short-term studies established initial safety and efficacy for orthostatic hypotension, comprehensive data on the consequences of prolonged use are limited. nhs.wales This lack of long-term evidence was a primary reason for the U.S. Food and Drug Administration (FDA) to initially consider withdrawing the drug from the market, as post-approval studies to verify sustained clinical benefit had not been conducted. bjcardio.co.uk
The existing clinical trials that led to its approval were often of short duration, typically a few weeks, and focused on surrogate endpoints like standing blood pressure rather than long-term outcomes such as quality of life, fall rates, or the ability to perform daily activities. nih.govnice.org.uk Early studies also involved small patient numbers, making it difficult to establish long-term safety profiles and outcomes. sciforschenonline.org
Key Research Needs:
Extended Efficacy and Safety Trials: There is a clear need for long-term, controlled clinical trials to evaluate both the sustained efficacy and the safety profile of this compound hydrochloride over extended periods. nhs.walessciforschenonline.org
Focus on Clinical Outcomes: Future research should move beyond surrogate markers like blood pressure and assess meaningful clinical outcomes, including quality of life, functional capacity, and the incidence of falls. nice.org.uk
Studies in Specific Populations:
Elderly: While this compound is used in older adults, there is limited specific data on this population, and cautious dose titration is recommended. nps.org.au
Hepatic Impairment: The effects of this compound have not been studied in patients with liver impairment, and regular monitoring of hepatic function is advised. nps.org.au
Renal Impairment: As the active metabolite, desglythis compound (B1670291), is cleared by the kidneys, there is a need for more data on its use in patients with varying degrees of renal insufficiency. medsafe.govt.nz
Cardiovascular Outcomes: Given the drug's mechanism of action and its primary adverse effect of supine hypertension, further investigation into long-term cardiovascular outcomes, including the risk of stroke and myocardial infarction, is warranted. sciforschenonline.orgualberta.ca
Post-Marketing Surveillance and Real-World Evidence Studies on Safety
Post-marketing surveillance and real-world evidence provide additional insights into the safety profile of this compound hydrochloride beyond the confines of controlled clinical trials. These sources have been crucial for identifying less common adverse events and understanding the drug's performance in a broader patient population.
Routine pharmacovigilance activities, including the collection of spontaneous adverse event reports, are essential for the ongoing monitoring of the drug's benefit-risk balance. Through such surveillance, several safety signals have emerged. For instance, post-marketing databases have recorded rare but serious events such as Torsades de pointes, ventricular arrhythmias, and serious skin reactions, including Stevens-Johnson Syndrome. Respiratory failure has also been identified as a post-marketing adverse event.
One prospective, observational study followed 135 patients treated with this compound for a mean of 2.7 years. nhs.wales However, only a subset of these patients (32%) had a diagnosis of orthostatic hypotension, limiting the direct applicability of the findings to the indicated population. nhs.wales Another small-scale real-world evidence study, an audit of 28 patients at a district general hospital, found that this compound was generally well-tolerated, with no significant adverse events ascribed to the drug in that cohort. bjcardio.co.uk
The most significant and consistently monitored adverse event in both clinical trials and post-marketing is supine hypertension. nice.org.ukualberta.ca Real-world data reinforces the necessity of careful blood pressure monitoring, especially at the start of therapy and with dose adjustments. nice.org.ukmedsafe.govt.nz
Table of Post-Marketing and Real-World Safety Findings
| Finding/Event | Source Type | Details | Citations |
|---|---|---|---|
| Supine Hypertension | Post-Marketing Surveillance & Real-World Evidence | The most common and potentially serious adverse reaction, requiring regular blood pressure monitoring. | nice.org.ukmedsafe.govt.nzualberta.ca |
| Cardiovascular Events | Post-Marketing Surveillance | Rare reports of Torsades de pointes, arrhythmia, and ventricular arrhythmias have been noted. | |
| Serious Skin Reactions | Post-Marketing Surveillance | Cases of Stevens-Johnson Syndrome and Toxic Epidermal Necrolysis have been associated with this compound use. | |
| Respiratory Failure | Post-Marketing Surveillance | Identified as a post-marketing adverse event and added to product information. | |
| General Tolerability | Real-World Evidence (Hospital Audit) | In a small audit of 28 patients, this compound was generally well-tolerated. | bjcardio.co.uk |
| Lack of Post-Approval Data | Regulatory Action | The FDA's move to withdraw this compound was based on the failure to conduct post-marketing studies to confirm clinical benefit. This prompted the initiation of a Phase 4 trial. | bjcardio.co.uknih.gov |
Drug Interaction Research
Pharmacodynamic Interactions Affecting Pressor Effects
The pressor effects of midodrine (B238276) can be significantly influenced by the concurrent use of other medications that act on the sympathetic nervous system or affect blood pressure through other mechanisms.
Sympathomimetics : The concomitant use of other sympathomimetic agents, such as phenylephrine (B352888), pseudoephedrine, and ephedrine, can potentiate the pressor effects of this compound, leading to an increased risk of hypertension. hres.canih.gov This additive effect is due to the stimulation of alpha-adrenoceptors by both classes of drugs. hres.ca
Antihypertensives : Conversely, alpha-adrenoceptor antagonists like prazosin (B1663645) and phentolamine (B1677648) can inhibit the vasopressor effect of this compound. hres.ca
Beta-Blockers : While beta-blockers primarily affect beta-adrenergic receptors, their use with this compound requires careful monitoring. hres.ca Some beta-blockers also possess alpha-blocking properties (e.g., labetalol, carvedilol), which can counteract this compound's pressor effects. drugbank.comhres.ca
MAO Inhibitors : Monoamine oxidase (MAO) inhibitors can enhance the pressor effects of sympathomimetic drugs, and their concurrent use with this compound should be avoided due to the risk of a pronounced increase in blood pressure. nih.govbarnsleyccg.nhs.uk
Tricyclic Antidepressants : Tricyclic antidepressants can also increase the vasopressor activities of this compound, necessitating caution and close monitoring. drugbank.comdrugs.com
Thyroid Hormones : Thyroid hormones may increase the risk of hypertension when administered with this compound. nih.govnih.gov
Interactive Data Table: Pharmacodynamic Interactions of this compound Hydrochloride
| Interacting Drug Class | Example Drug(s) | Potential Effect on this compound's Pressor Activity |
| Sympathomimetics | Phenylephrine, Pseudoephedrine | Potentiation |
| Antihypertensives (Alpha-blockers) | Prazosin, Phentolamine | Inhibition |
| Beta-Blockers | Labetalol, Carvedilol | Potential Inhibition |
| MAO Inhibitors | Phenelzine, Selegiline | Potentiation |
| Tricyclic Antidepressants | Amitriptyline, Imipramine | Potentiation |
| Thyroid Hormones | Levothyroxine | Potentiation |
Pharmacokinetic Interactions Affecting Metabolism and Excretion
The potential for pharmacokinetic interactions with this compound primarily revolves around its metabolism and renal excretion.
Cytochrome P450 CYP2D6 : Desglythis compound (B1670291), the active metabolite of this compound, is a substrate and an inhibitor of the cytochrome P450 isoenzyme CYP2D6. cbg-meb.nltorrentpharma.com This can lead to interactions with other drugs that are also metabolized by this enzyme. For instance, the clearance of medications like promethazine, which is a CYP2D6 substrate, has been reported to be decreased when co-administered with this compound. barnsleyccg.nhs.uk Conversely, inhibitors of CYP2D6, such as quinidine, may increase and prolong the effects of desglythis compound. nps.org.au
Active Tubular Secretion Competition : There is evidence to suggest that the high renal clearance of desglythis compound may be due to active tubular secretion. medsafe.govt.nz This raises the possibility of competition with other drugs that are also eliminated via this pathway, such as metformin, cimetidine, ranitidine, procainamide, and triamterene. medsafe.govt.nznih.gov This competition could potentially alter the plasma concentrations and effects of either drug.
Interactions with Agents Modulating Heart Rate
A notable effect of this compound administration can be a reflexive slowing of the heart rate (bradycardia), which is a vagal reflex response to the increase in blood pressure. nih.gov This can lead to significant interactions with other drugs that also affect heart rate.
Cardiac Glycosides : The concomitant use of cardiac glycosides like digoxin (B3395198) with this compound may enhance or precipitate bradycardia, atrioventricular (A.V.) block, or other arrhythmias. nih.govhres.canih.gov
Beta-Blockers : Beta-blockers, by their very nature, reduce heart rate. When used in combination with this compound, there is an increased risk of bradycardia. nih.govhres.cadrugs.com
Interactive Data Table: this compound Interactions with Heart Rate Modulating Agents
| Interacting Drug Class | Example Drug(s) | Potential Cardiac Effect |
| Cardiac Glycosides | Digoxin | Enhanced bradycardia, A.V. block, arrhythmia |
| Beta-Blockers | Atenolol, Propranolol (B1214883) | Additive bradycardia |
Clinical Implications and Monitoring Strategies for Drug Interactions
The potential for drug interactions with this compound necessitates careful clinical management and monitoring.
Blood Pressure Monitoring : Regular monitoring of supine, sitting, and standing blood pressure is crucial, especially when initiating or adjusting therapy, or when adding a new medication that could interact with this compound. nih.govdrugs.com Patients should be educated on the symptoms of supine hypertension, such as headache, pounding in the ears, and blurred vision, and advised to report them immediately. hres.ca
Heart Rate Monitoring : When this compound is used with other drugs that slow the heart rate, patients should be monitored for signs and symptoms of bradycardia, including dizziness, syncope, and an unusually slow pulse. nih.govnottsapc.nhs.uk
Medication Review : A thorough review of a patient's complete medication list, including over-the-counter products and supplements, is essential to identify potential interactions. nih.gov Patients should be specifically warned about over-the-counter cold remedies and diet aids that may contain sympathomimetic agents. nih.gov
Dose Adjustments : In some cases, dose adjustments of either this compound or the interacting drug may be necessary to mitigate the risk of adverse effects.
Renal and Hepatic Function Assessment : Since this compound's active metabolite is cleared by the kidneys and the liver is involved in its metabolism, assessing renal and hepatic function before and during therapy is recommended, particularly in patients with impairment. nih.govdrugs.com
Research in Specific Patient Populations
Elderly Population: Safety and Efficacy Considerations
Research on midodrine (B238276) hydrochloride in the elderly is limited, with no specific studies on dose reduction in this demographic. However, existing data suggest that blood levels of this compound and its active metabolite, desglythis compound (B1670291), are similar between patients aged 65 and older and younger individuals, indicating that dose adjustments may not be necessary if renal and hepatic functions are adequate. hres.cahres.ca
A prospective observational study involving 135 individuals with a mean age of 84 years, who were diagnosed with neurocardiogenic syncope, found that this compound hydrochloride appears to be safe and well-tolerated in older adults. researchgate.net In this study, 71% of the participants who started the treatment reported a significant improvement or complete resolution of their symptoms over an average follow-up period of 2.7 years. researchgate.net Notably, 49% of these individuals achieved sustained clinical improvement with an initial dosage of 2.5 mg three times a day, and only a few required higher doses. researchgate.net Another prospective observational study with 33 subjects (mean age 79) followed for 2.9 years also reported significant symptom improvement in 81% of patients. oup.com
While these studies suggest a positive safety and efficacy profile, cautious dose titration is still recommended for elderly patients. barnsleyccg.nhs.uk
Renal Impairment: Clearance Dynamics and Dose Adjustment Research
The kidneys are the primary route of elimination for this compound's active metabolite, desglythis compound. medsafe.govt.nznih.govnih.gov Therefore, in patients with impaired renal function, higher blood levels of desglythis compound are expected. nih.govnih.gov
Currently, there are no specific studies focusing on dose reduction in patients with renal impairment. barnsleyccg.nhs.ukmedsafe.govt.nzgeneesmiddeleninformatiebank.nl this compound is contraindicated in patients with acute kidney disease and severe renal impairment (creatinine clearance of less than 30 ml/min). barnsleyccg.nhs.ukgeneesmiddeleninformatiebank.nlhpra.ie For patients with abnormal renal function, it is recommended to initiate treatment with a cautious starting dose of 2.5 mg. nih.govnih.govmicromedexsolutions.com
It is also advised to evaluate renal parameters before starting treatment and regularly during therapy. hres.cabarnsleyccg.nhs.uk A study involving 16 hemodialysis patients demonstrated that this compound hydrochloride is removed by dialysis. nih.gov
Hepatic Impairment: Metabolic Considerations and Monitoring Recommendations
The liver plays a role in the metabolism of this compound. hres.canih.gov However, there is a lack of specific studies on the use of this compound in patients with hepatic impairment. hres.cabarnsleyccg.nhs.ukgeneesmiddeleninformatiebank.nl Due to the absence of data, no specific recommendations for this patient population are available. micromedexsolutions.com
Given the liver's role in metabolizing the drug, caution is advised when prescribing this compound to individuals with hepatic impairment. hres.canih.gov It is recommended to evaluate hepatic parameters before initiating treatment and to monitor them regularly throughout the course of therapy. barnsleyccg.nhs.ukhpra.iemedicines.org.uk
Pediatric Patient Research: Safety and Efficacy Data Gaps
The safety and efficacy of this compound in children have not been established, and there is no available data from comprehensive clinical trials. barnsleyccg.nhs.ukgeneesmiddeleninformatiebank.nl Therefore, its use is generally not recommended for patients under 18 years of age. hres.camedsafe.govt.nzpotsuk.org
Despite the lack of formal approval, some research has explored its use in pediatric populations for specific conditions. One single-blind study found that a 0.06 mg/kg oral dose of this compound was effective in increasing blood pressure in children aged 6 months to 12 years with infection-related hypotension. micromedexsolutions.com Another randomized controlled trial involving 26 children with recurrent vasovagal syncope showed that this compound, in addition to conventional therapy, had a significantly higher effective rate based on head-up tilt testing compared to conventional therapy alone (75% vs. 20%). nih.gov During a follow-up of at least six months, the recurrence of syncope was also significantly lower in the this compound group. nih.gov
These studies suggest potential efficacy, but more robust research is needed to establish a definitive safety and efficacy profile for this compound in pediatric patients.
Pregnancy and Reproductive Safety Research
There is no data from the use of this compound hydrochloride in pregnant women. barnsleyccg.nhs.ukmedsafe.govt.nzgeneesmiddeleninformatiebank.nl Animal studies have indicated reproductive toxicity at doses that were toxic to the mother. barnsleyccg.nhs.ukmedsafe.govt.nzgeneesmiddeleninformatiebank.nl In these studies, this compound was associated with an increased rate of embryo resorption, reduced fetal body weight in rats and rabbits, and decreased fetal survival in rabbits at doses significantly higher than the maximum human dose. medsafe.govt.nz However, preclinical tests have shown that this compound is non-teratogenic. medsafe.govt.nz
Due to the lack of human data and the findings in animal studies, this compound is not recommended for use during pregnancy or in women of childbearing potential who are not using contraception. barnsleyccg.nhs.ukgeneesmiddeleninformatiebank.nl It is also not advisable to use this compound in women who are trying to become pregnant, and treatment should be stopped immediately if pregnancy is confirmed. medsafe.govt.nz It is unknown if this compound or its metabolites are excreted in human milk, and therefore, it should not be used during lactation. barnsleyccg.nhs.ukmedsafe.govt.nz
Patients with Autonomic Nervous System Disturbances
This compound is indicated for the treatment of severe orthostatic hypotension due to autonomic dysfunction. barnsleyccg.nhs.ukpotsuk.orgpotsuk.orgbmj.com Clinical trials have evaluated its safety in patients with symptomatic orthostatic hypotension resulting from various forms of autonomic failure, including Shy-Drager syndrome, Parkinson's disease, and diabetic autonomic neuropathy. hres.cahres.ca
In patients with a severe disturbance of the autonomic nervous system, the administration of this compound may paradoxically lead to a further reduction of blood pressure when standing. barnsleyccg.nhs.uk If this occurs, treatment with this compound should be discontinued. barnsleyccg.nhs.uk
Critically Ill Patient Populations
This compound is increasingly being used off-label in intensive care units (ICUs). nih.govresearchgate.net The primary applications in this setting are as an adjunctive oral therapy to help wean vasoplegic patients off low-dose intravenous vasopressor infusions or as an oral vasopressor to prevent or minimize the need for such infusions. nih.govresearchgate.net
Evidence for its effectiveness in critically ill patients is conflicting. nih.govresearchgate.net Early retrospective studies suggested a benefit in weaning patients from intravenous vasopressors. nih.govresearchgate.net For instance, a pilot study of 20 surgical ICU patients found that this compound significantly increased the rate of weaning from IV vasopressors. jptcp.com However, more recent randomized controlled trials have largely not supported this practice. nih.govresearchgate.net A retrospective chart review of 60 adult ICU patients found that adjunctive this compound did not significantly change the mean cumulative IV vasopressor doses or vasopressor-free days, although it did result in a higher mean cumulative MAP. researchgate.net
Key questions remain regarding the ideal patient selection, dosing, and timing of initiation for this compound in critically ill populations. nih.govresearchgate.net
Interactive Data Table: Research Findings in Specific Patient Populations
| Patient Population | Key Research Findings | Citations |
| Elderly | Similar blood levels to younger adults; appears safe and effective for neurocardiogenic syncope. | hres.cahres.caresearchgate.netoup.com |
| Renal Impairment | Eliminated by kidneys; contraindicated in severe impairment; cautious dosing recommended. | barnsleyccg.nhs.ukmedsafe.govt.nznih.govnih.govgeneesmiddeleninformatiebank.nlmicromedexsolutions.com |
| Hepatic Impairment | Metabolized by the liver; no specific studies; caution and monitoring advised. | hres.cabarnsleyccg.nhs.uknih.govgeneesmiddeleninformatiebank.nlhpra.iemicromedexsolutions.commedicines.org.uk |
| Pediatric | Safety and efficacy not established; limited studies show potential benefit in specific conditions. | hres.cabarnsleyccg.nhs.ukmedsafe.govt.nzgeneesmiddeleninformatiebank.nlmicromedexsolutions.compotsuk.orgnih.gov |
| Pregnancy | No human data; animal studies show reproductive toxicity at high doses; not recommended. | barnsleyccg.nhs.ukmedsafe.govt.nzgeneesmiddeleninformatiebank.nl |
| Autonomic Nervous System Disturbances | Indicated for orthostatic hypotension due to autonomic dysfunction; can paradoxically lower standing BP in severe cases. | hres.cahres.cabarnsleyccg.nhs.ukpotsuk.orgpotsuk.orgbmj.com |
| Critically Ill | Used off-label to wean from IV vasopressors; conflicting evidence on efficacy. | nih.govresearchgate.netjptcp.comresearchgate.net |
Preclinical and Translational Research
In Vitro and In Vivo Model Studies for Pharmacological Characterization
The pharmacological effects of midodrine (B238276) hydrochloride are primarily attributable to its active metabolite, desglythis compound (B1670291). nih.gov In vitro, desglythis compound has demonstrated a potent venoconstrictive effect, estimated to be 50-80% of that induced by noradrenaline. nih.gov Studies on isolated femoral artery and vein strips from dogs showed that desglythis compound caused a dose-dependent increase in tension, while the parent compound, this compound, had no effect even at high concentrations. hres.ca This response was competitively antagonized by phentolamine (B1677648), confirming the alpha-adrenergic mechanism. hres.ca
In vivo studies in rats have shown that intraduodenally administered this compound is effective at producing a pressor response. hres.caualberta.ca This pressor effect was inhibited by the alpha-adrenergic antagonist phentolamine, but not by the beta-adrenergic antagonist propranolol (B1214883) or the parasympathetic antagonist atropine. hres.ca Nonclinical experiments have indicated that this compound has a selective action on blood flow in different vascular beds, with the most pronounced effect observed in the femoral artery and the least in the mesenteric artery. The stimulation of α-adrenergic receptors in the bladder and ureter by desglythis compound leads to an increased tone of the sphincter muscle. Desglythis compound does not exhibit any β-adrenergic effects.
The pharmacokinetics of this compound and desglythis compound have been characterized in various models. After oral administration, this compound is rapidly absorbed and metabolized to desglythis compound. tga.gov.au The (-) enantiomer of desglythis compound is the active form. tga.gov.au Desglythis compound diffuses poorly across the blood-brain barrier, which limits its effects on the central nervous system. tga.gov.au In vitro studies using human liver microsomes have identified that CYP2D6, CYP1A2, and CYP2C19 are involved in the O-demethylation of desglythis compound. tga.gov.autga.gov.au
Genotoxicity and Mutagenicity Assessments
Comprehensive genotoxicity and mutagenicity studies have been conducted to evaluate the safety of this compound hydrochloride. The available data from both in vitro and in vivo assays have consistently shown no evidence of mutagenic or genotoxic potential. hpra.iehpra.ie
In the Ames test, which utilizes multiple strains of Salmonella typhimurium, this compound did not exhibit mutagenicity. hres.ca Similarly, the micronucleus test in mice, an in vivo assay for detecting chromosomal damage, yielded negative results. hres.ca Further preclinical testing has also indicated that this compound is non-mutagenic. medsafe.govt.nz However, one report mentioned that the results of micronuclear tests in rats suggest that genotoxicity cannot be entirely excluded. mpa.se
Long-term studies have not revealed any evidence of mutagenicity. fda.gov Specifically, studies investigating the mutagenic potential of this compound hydrochloride found no indication of such effects. fda.govnih.gov
Table 1: Summary of Genotoxicity and Mutagenicity Studies for this compound Hydrochloride
| Test System | Type of Assay | Finding | Reference(s) |
| Salmonella typhimurium | In Vitro (Ames Test) | Negative | hres.ca |
| Mouse | In Vivo (Micronucleus Test) | Negative | hres.ca |
| Male CFLP Mice | In Vivo (Dominant Lethal Assay) | Negative | hres.ca |
| Various | Preclinical Tests | Non-mutagenic | medsafe.govt.nz |
| Rat | In Vivo (Micronuclear Test) | Genotoxicity cannot be excluded | mpa.se |
| Various | Long-term Studies | No evidence of mutagenicity | fda.gov |
Carcinogenicity Studies and Relevance to Human Risk
Long-term carcinogenicity studies of this compound hydrochloride have been performed in both rats and mice. In these studies, which lasted for 104 weeks in rats and 78 weeks in mice, there was no evidence that this compound was carcinogenic at the doses tested. geneesmiddeleninformatiebank.nl These findings from long-term bioassays in rats and mice did not indicate any carcinogenic effects related to this compound hydrochloride. fda.govfda.gov
However, some carcinogenic trials in rats have reported an increased incidence of tumors in the testicular interstitial cells. hpra.iehpra.iemedsafe.govt.nzmpa.se The relevance of this particular finding to human risk is currently considered unclear. hpra.iehpra.iemedsafe.govt.nzmpa.se It is important to note that regulatory agencies have concluded that based on the available data, this compound is not considered a human carcinogen by IARC, ACGIH, NTP, or OSHA at levels of 0.1% or greater.
Table 2: Summary of Carcinogenicity Study Findings for this compound Hydrochloride
| Animal Model | Duration of Study | Finding | Relevance to Human Risk | Reference(s) |
| Rats | 104 weeks | No evidence of carcinogenicity | Not applicable | geneesmiddeleninformatiebank.nl |
| Mice | 78 weeks | No evidence of carcinogenicity | Not applicable | geneesmiddeleninformatiebank.nl |
| Rats | Not specified | Increased incidence of testicular interstitial cell tumors | Unclear | hpra.iehpra.iemedsafe.govt.nzmpa.se |
Reproductive and Developmental Toxicity Studies in Animal Models
Animal studies on the reproductive and developmental toxicity of this compound hydrochloride have yielded mixed results. While no teratogenic effects have been observed in studies conducted in rats and rabbits, evidence of embryotoxicity has been reported. hres.caualberta.cahpra.iehpra.iehres.cahres.ca
In rats and rabbits, administration of this compound at high doses that were toxic to the dams resulted in an increased rate of embryo resorption and reduced fetal body weight. medsafe.govt.nzfda.govnih.govnih.govtga.gov.au A decrease in fetal survival was also noted in rabbits at these high dose levels. medsafe.govt.nzfda.govnih.govnih.govtga.gov.au It is important to note that these effects were seen at doses several times higher than the maximum recommended human dose. fda.govnih.govnih.govtga.gov.au
Studies specifically investigating the effect of this compound on fertility, such as the dominant lethal assay in male mice, did not show any impairment of reproductive function. hres.ca However, other reports state that animal studies are insufficient to fully assess the effects on fertility. medsafe.govt.nzmpa.segeneesmiddeleninformatiebank.nltga.gov.au Due to the findings of reproductive toxicity at maternally toxic doses, the use of this compound is not recommended during pregnancy. geneesmiddeleninformatiebank.nlhpra.iebarnsleyccg.nhs.uk
Safety Pharmacology Studies (e.g., QT Interval Effects)
Safety pharmacology studies have been conducted to assess the potential effects of this compound hydrochloride on various physiological systems. These studies in animals did not reveal any significant safety concerns for humans at therapeutic dose levels. medsafe.govt.nzgeneesmiddeleninformatiebank.nl
A specific area of focus in safety pharmacology is the potential for drugs to affect the QT interval of the electrocardiogram, as prolongation can be a risk factor for cardiac arrhythmias. frontiersin.org Nonclinical experiments in dogs demonstrated a small but statistically significant increase in the QT interval. A retrospective analysis of a large U.S. managed care population database also reported a mean QT prolongation. Although no specific QT/QTc study was undertaken to fully assess this liability, caution is advised when using this compound in patients who may be at risk for QT prolongation. tga.gov.aunps.org.au
Other safety pharmacology findings include a slowing of the heart rate (bradycardia), which is thought to occur due to a vagal reflex. geneesmiddeleninformatiebank.nlbarnsleyccg.nhs.uk
Current Challenges and Future Research Directions
Addressing Long-Term Efficacy and Safety Data Gaps
A significant challenge in the clinical use of midodrine (B238276) is the scarcity of long-term efficacy and safety data. tga.gov.au Most clinical trials have been of short duration, often lasting only a few weeks to months. droracle.ai This leaves a critical gap in our understanding of the sustained benefits and potential risks associated with chronic this compound therapy. The lack of comprehensive long-term data complicates the assessment of its role in the durable management of conditions like neurogenic orthostatic hypotension. tga.gov.audroracle.ai
Future research must prioritize long-term, prospective studies to systematically evaluate the efficacy and safety of this compound over extended periods. These studies should include a minimum of 12 months of follow-up and be designed to capture not only blood pressure changes but also patient-reported outcomes and functional status. Post-marketing surveillance and analysis of real-world data from large patient registries can also provide invaluable insights into the long-term safety profile of this compound, including the incidence of rare adverse events. nih.gov
Optimization of Patient Selection and Stratification for Treatment Response
The therapeutic response to this compound hydrochloride can be variable among patients. frontiersin.org Not all individuals with orthostatic hypotension experience a significant benefit from the treatment, and some may be more prone to adverse effects. A key challenge is the lack of reliable predictors to identify which patients are most likely to respond favorably to this compound. jacc.org This can lead to empirical and sometimes unselected use of the drug, resulting in suboptimal outcomes for some. researchgate.netnih.gov
To address this, future research should focus on identifying clinical, physiological, and biological markers that can predict treatment response. For instance, some studies have suggested that the degree of blood pressure drop upon standing could be a predictor. nih.gov Additionally, investigating the underlying pathophysiology of orthostatic hypotension in individual patients may help in stratifying them for targeted therapies. nih.gov Developing and validating predictive models that incorporate multiple variables could lead to more personalized and effective use of this compound.
Elucidating Mechanisms of Treatment Resistance or Variability in Response
The reasons behind the variable response and occasional resistance to this compound treatment are not fully understood. frontiersin.org The complex and multifactorial nature of conditions like vasovagal syncope and orthostatic hypotension contributes to this variability. nih.gov Potential mechanisms for a lack of efficacy could include downregulation of adrenergic receptors with chronic use, unpredictable oral absorption, or the presence of co-existing medical conditions that influence cardiovascular regulation. nih.gov
Exploring Novel Combination Therapies and Adjunctive Treatments
While this compound can be effective as a standalone therapy, some patients may require additional interventions to achieve optimal symptom control. potsuk.org The current approach often involves a stepwise addition of therapies, but there is a need for more systematic investigation into the benefits and risks of combination treatments. potsuk.orgsheffieldccg.nhs.uk
Research into novel combination therapies is a promising avenue. For example, combining this compound with other agents that have different mechanisms of action, such as fludrocortisone (B194907) or droxidopa (B1670964), may offer synergistic effects. potsuk.orgccjm.org Studies have also explored the use of this compound in conjunction with non-pharmacological interventions. Furthermore, the potential for adjunctive treatments to mitigate side effects or enhance the quality of life of patients on this compound warrants further exploration. researchgate.net For instance, a study on patients with decompensated liver cirrhosis showed that combining this compound with rifaximin (B1679331) improved synthetic liver functions, quality of life, and survival. researchgate.net Another study looked at the combination of an angiotensin II receptor blocker and this compound for reducing proteinuria in patients with hypotension. oup.com
Methodological Innovations for Robust Clinical Evidence and Post-Marketing Studies
The evidence base for this compound has been hampered by methodological limitations in some of the earlier clinical trials. nih.gov These include small sample sizes, short durations, and a lack of standardized outcome measures. Furthermore, the failure of manufacturers to conduct post-marketing studies to confirm clinical benefit has been a point of concern for regulatory agencies. nih.gov
To generate more robust clinical evidence, future studies should employ innovative and rigorous methodologies. This includes the use of adaptive trial designs, which can be more efficient in identifying optimal dosing and patient populations. The development and validation of standardized, patient-centered outcome measures are also essential for capturing the full impact of treatment. nih.gov Furthermore, robust post-marketing studies are crucial to confirm the long-term clinical benefits and safety of this compound in real-world settings. tga.gov.aunih.gov
Integration of Quality of Life and Patient-Reported Outcome Measures in Research
Historically, clinical trials of this compound have primarily focused on physiological endpoints such as blood pressure changes. nice.org.uk While important, these measures may not fully capture the impact of treatment on a patient's daily life and well-being. There has been a growing recognition of the need to incorporate quality of life (QoL) and patient-reported outcome (PRO) measures in clinical research. nih.govresearchgate.nettandfonline.com
Development of Biomarkers for Response and Adverse Event Prediction
The ability to predict which patients will respond well to this compound and who is at a higher risk of adverse events would be a major advancement in its clinical application. Currently, there are no established biomarkers for this purpose.
A critical area for future research is the identification and validation of predictive biomarkers. Several candidates have been explored in preliminary studies. For instance, some research suggests that plasma levels of calcitonin gene-related peptide (CGRP), mid-regional pro-adrenomedullin (MR-proADM), and serum uric acid may predict the therapeutic response to this compound in children with vasovagal syncope or postural orthostatic tachycardia syndrome. frontiersin.orgjacc.orgresearchgate.netnih.govnih.govnih.gov Another study has looked at flow-mediated vasodilation (FMD) of the brachial artery as a potential predictor. frontiersin.orgthoracickey.com Further investigation into these and other potential biomarkers, including genetic markers, is needed to develop clinically useful predictive tests.
Research Findings on Potential Biomarkers for this compound Response
| Biomarker | Condition | Key Findings |
| Calcitonin Gene-Related Peptide (CGRP) | Vasovagal Syncope (VVS) in children | Higher plasma CGRP levels were associated with a positive response to this compound. A cut-off value of 62.56 pg/ml predicted therapeutic response with high sensitivity (97.7%) and specificity (83.3%). frontiersin.orgnih.govfrontiersin.org |
| Mid-Regional pro-Adrenomedullin (MR-proADM) | Postural Orthostatic Tachycardia Syndrome (POTS) in children | Higher plasma MR-proADM levels were found in responders compared to non-responders. A cut-off value of 61.5 pg/ml showed high sensitivity (100%) and specificity (71.6%) for predicting efficacy. jacc.orgnih.gov |
| Serum Uric Acid (UA) | Vasovagal Syncope (VVS) in children | Lower baseline serum UA levels (< 299 μmol/L) were predictive of a positive therapeutic response, with a sensitivity of 77.3% and a specificity of 79.3%. researchgate.netnih.gov |
| Flow-Mediated Vasodilation (FMD) | Vasovagal Syncope (VVS) in children | FMD of the brachial artery has been suggested as a potential indicator for selecting patients for this compound treatment. frontiersin.orgfrontiersin.org |
Comparative Effectiveness Research with Other Vasopressor Agents
Comparative effectiveness research plays a crucial role in determining the relative value and efficacy of different therapeutic options. For this compound hydrochloride, studies have compared its performance against other vasopressor agents in various clinical settings, primarily in the management of neurogenic orthostatic hypotension (nOH) and as an adjunct in weaning patients from intravenous (IV) vasopressors in critical care.
This compound vs. Droxidopa
The comparison between this compound and droxidopa is most relevant in the context of treating neurogenic orthostatic hypotension (nOH). While no direct head-to-head randomized controlled trials have been conducted, network meta-analyses of placebo-controlled trials provide indirect comparisons.
A key finding from these analyses is that while both drugs are more effective than a placebo at increasing standing systolic blood pressure (sSBP), this compound appears to have a larger effect. neurology.orgnih.gov One meta-analysis reported that this compound increased sSBP by 17.0 mm Hg compared to placebo, whereas droxidopa led to a 6.2 mm Hg increase. nih.gov Another analysis found the credibility intervals for sSBP improvement versus placebo were (11.35, 22.95) for this compound and (1.61, 8.90) for droxidopa. neurology.org
However, this greater efficacy in blood pressure elevation with this compound is associated with a significantly higher risk of supine hypertension. neurology.orgnih.gov In contrast, the increased risk of supine hypertension with droxidopa was not found to be statistically significant when compared with a placebo. neurology.orgnih.gov
From a treatment persistence perspective, real-world data suggests that patients may be more likely to continue therapy with droxidopa than with this compound. A retrospective analysis of a large patient database found that the median treatment persistence was significantly longer for the droxidopa cohort (303 days) compared to the this compound cohort (172 days). nih.gov After adjusting for confounding factors, patients on droxidopa monotherapy were 16% more likely to remain on their treatment at any given time than those on this compound. nih.govmdpi.com
Interactive Table 1: this compound vs. Droxidopa for Neurogenic Orthostatic Hypotension
| Feature | This compound | Droxidopa | Source |
|---|---|---|---|
| Increase in Standing Systolic BP (vs. Placebo) | 17.0 mm Hg | 6.2 mm Hg | nih.gov |
| Risk of Supine Hypertension (vs. Placebo) | Significantly Increased | Not Significantly Increased | neurology.orgnih.gov |
| Median Treatment Persistence | 172 days | 303 days | nih.gov |
This compound vs. Norepinephrine (B1679862)
This compound and norepinephrine are typically used in different clinical contexts; this compound is an oral agent for chronic conditions, while norepinephrine is an intravenous catecholamine for acute shock in critical care. droracle.ai However, research has explored the use of oral this compound as an adjunctive therapy to facilitate weaning from IV norepinephrine in patients recovering from septic shock. nih.govd-nb.info
The evidence regarding the effectiveness of this strategy is conflicting. Several prospective and retrospective studies have reported positive outcomes. For instance, a randomized controlled trial involving 60 patients with septic shock found that adding this compound to a norepinephrine regimen significantly reduced the median duration of IV norepinephrine administration (4 days vs. 6 days) and the norepinephrine weaning time (26 hours vs. 78.5 hours). nih.gov This study also reported a lower mortality rate in the this compound group. nih.gov Another comparative study of 100 patients showed that the this compound group had shorter norepinephrine infusion durations (1.9 days vs. 3.2 days) and reduced ICU stays (5.9 days vs. 9.6 days). d-nb.info
Conversely, other significant studies, including meta-analyses and multicenter randomized controlled trials, have not found a benefit. The MIDAS trial, a multicenter RCT, found no significant difference in the median time to vasopressor discontinuation between the this compound group (23.5 hours) and the placebo group (22.5 hours). nih.govnih.gov Similarly, a meta-analysis that included data from 2,857 patients concluded that this compound use was not associated with a significant difference in ICU length of stay, hospital length of stay, or mortality compared to standard care. nih.gov Another meta-analysis also found no significant difference in the total duration of IV vasopressors. nih.gov
The physiological rationale for using this compound in this context is that as an oral alpha-1 agonist, it acts similarly to other alpha-1 agonists like phenylephrine (B352888), potentially providing sufficient vascular tone to allow for the discontinuation of the IV vasopressor. emcrit.org
| Meta-Analysis (Al-Abdouh et al., 2021) | No significant difference in ICU LOS, hospital LOS, or mortality. | this compound was not associated with a significant decrease in key clinical outcomes. | nih.gov |
This compound vs. Other Sympathomimetic Agents
In the management of orthostatic hypotension, this compound has been compared with other oral sympathomimetic agents. Clinical studies have indicated that this compound is at least as effective as agents such as norfenefrine, etilefrine, dimetofrine, and ephedrine. droracle.airesearchgate.net Furthermore, this compound appears to be associated with less frequent and severe adverse effects typical of alpha-receptor agonism, like piloerection and urinary hesitancy, when compared to these other sympathomimetics. droracle.airesearchgate.net
This compound vs. Phenylephrine
This compound is often considered an oral therapeutic equivalent to intravenous phenylephrine, as both are selective alpha-1 adrenergic agonists. emcrit.org This pharmacological similarity is the basis for using this compound to wean patients from IV phenylephrine infusions in the ICU. nih.govinpharmd.com Studies have shown that norepinephrine and phenylephrine have more pharmacological similarities than differences. emcrit.org
This compound vs. Dopamine (B1211576)
A direct comparison was observed in a small study of patients who developed hypotension following carotid artery stenting. In this study, 11 patients received IV dopamine in an ICU setting, while 4 received oral this compound in a telemetry unit. researchgate.net Both treatments were effective in managing the hypotension. However, the cost of hospitalization was noted to be significantly higher for the patients who received dopamine, a difference attributed to the need for ICU admission for intravenous vasopressor administration. researchgate.net
Q & A
Q. Key considerations :
- Design : Double-blind, placebo-controlled crossover trials with 4-week washout periods to minimize carryover effects .
- Endpoints : Change in systolic BP (tilt-table testing), symptom severity (e.g., Syncope Functional Status Questionnaire), and heart rate variability .
- Dosing : Start with 2.5 mg TID, titrated to 10 mg TID based on BP response and adverse events (e.g., supine hypertension in 13.4% of patients) .
- Safety : Monitor renal function (CrCl < 30 mL/min requires dose adjustment) and drug interactions (e.g., β-blockers exacerbate bradycardia) .
Advanced Research: What strategies resolve discrepancies in pharmacokinetic data between animal models and humans?
Q. Approaches :
- Interspecies scaling : Adjust for differences in metabolic clearance (e.g., CYP450 activity) using allometric equations (e.g., ¾ power law) .
- Microsampling : Collect serial blood samples (10–50 µL) from rodents for LC-MS/MS analysis to improve temporal resolution of desglythis compound levels .
- PBPK modeling : Incorporate human-specific parameters (e.g., plasma protein binding = 85%, Vd = 1.5 L/kg) to predict clinical exposure .
Basic Research: What are the critical parameters for validating a bioanalytical method for this compound in plasma?
- Extraction : Solid-phase extraction (C18 cartridges) with 85–90% recovery .
- Chromatography : Use a C8 column, mobile phase of 0.1% formic acid:acetonitrile (70:30), and retention time < 5 min .
- Validation :
- Sensitivity: LLOQ = 1 ng/mL.
- Matrix effects: < 15% CV for ion suppression/enhancement.
- Stability: 24-hour bench-top, freeze-thaw (3 cycles), and long-term (-80°C, 30 days) .
Advanced Research: How can computational modeling predict this compound’s interaction with α1-adrenergic receptors?
- Docking studies : Use AutoDock Vina to simulate binding to human α1A receptor (PDB ID: 6VMS). Key interactions include hydrogen bonds with Asp106 and hydrophobic contacts with Phe288 .
- MD simulations : Analyze 100-ns trajectories (AMBER force field) to assess binding stability (RMSD < 2 Å) and free energy (MM-PBSA ΔG = -8.2 kcal/mol) .
- Validate predictions with in vitro cAMP assays (EC₅₀ = 0.8 µM for α1A vs. 2.1 µM for α1B) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
